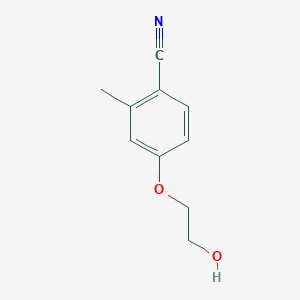

4-(2-Hydroxyethoxy)-2-methylbenzonitrile

Beschreibung

4-(2-Hydroxyethoxy)-2-methylbenzonitrile is a benzonitrile derivative featuring a 2-methyl group at the ortho position and a 2-hydroxyethoxy substituent at the para position of the aromatic ring. This structure combines the electron-withdrawing nitrile group with polar hydroxyethoxy and methyl substituents, influencing its physicochemical properties and reactivity. Benzonitrile derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates and bioactive motifs .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethoxy)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-6-10(13-5-4-12)3-2-9(8)7-11/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISZYETXSAOZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with ethylene glycol under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide, which promotes the nucleophilic substitution of the nitrile group by the hydroxyethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyethoxy)-2-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Photoinitiator in UV Curing

Overview:

One of the primary applications of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile is as a photoinitiator in UV curing processes. It facilitates the polymerization of unsaturated monomers and prepolymers upon exposure to UV light.

Key Properties:

- Non-yellowing: This characteristic makes it suitable for applications where color stability is critical.

- High efficiency: It promotes rapid curing, which is essential in industrial applications.

Applications:

- UV Curable Coatings: Used in coatings for various substrates, enhancing durability and appearance.

- Inks: Employed in printing inks to ensure quick drying and adherence to surfaces.

Case Study:

A study demonstrated its effectiveness in synthesizing polyacrylamide-grafted chitosan nanoparticles through copolymerization under UV irradiation, showcasing its role as a photoinitiator .

Synthesis of Polymeric Materials

Overview:

The compound is instrumental in synthesizing various polymeric materials, including hydrogels and nanoparticles.

Applications:

- Hydrophobic Polyurethane Sponges: Through thiol–ene click reactions, it aids in creating sponges with desirable properties for applications in filtration and absorption.

- Hyperbranched Polymers: Used in the synthesis of hyperbranched polymers for diverse industrial applications, including drug delivery systems and coatings .

Data Table: Polymer Applications

Biomedical Applications

Overview:

In biomedical engineering, this compound has been explored for its potential in developing advanced materials for medical applications.

Applications:

- Injectable Hydrogels: These hydrogels are designed for minimally invasive therapies, particularly for treating intervertebral disc degeneration. The compound plays a crucial role in achieving the required mechanical properties and biocompatibility .

- Wound Healing Scaffolds: It has been utilized to create fibrous scaffolds that enhance wound healing through controlled release of therapeutic agents .

Case Study:

Research highlighted the development of a photocurable injectable hydrogel that effectively encapsulates cells for tissue engineering applications. The hydrogel demonstrated favorable mechanical properties and biocompatibility, making it suitable for use in regenerative medicine .

Environmental Applications

Overview:

The compound's ability to act as a flocculant has been studied, particularly in wastewater treatment processes.

Applications:

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxyethoxy)-2-methylbenzonitrile depends on its application. In photopolymerization, for example, it acts as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive radicals that initiate polymerization reactions .

Vergleich Mit ähnlichen Verbindungen

4-(2-Hydroxyethyl)benzonitrile (C₉H₉NO)

- Substituents : A hydroxyethyl (-CH₂CH₂OH) group at the para position.

- Properties: The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to non-polar analogs. Its molecular weight (147.17) is lower than this compound’s hypothetical weight (~177.2), reflecting the absence of a methyl group and ether oxygen .

- Applications : Used as a reference standard in drug analysis and as a building block for pharmaceuticals .

4-Methoxy-2-methylbenzonitrile (C₉H₉NO)

4-Bromo-2-(2-methoxyethoxy)benzonitrile (C₁₀H₁₀BrNO₂)

- Substituents : Bromo (-Br) at para and methoxyethoxy (-OCH₂CH₂OCH₃) at ortho.

- Properties : The bromo substituent enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxyethoxy group enhances lipophilicity (logP ~2.5 estimated). Its higher molecular weight (256.10) reflects the bromine atom .

- Applications : Candidate for synthesizing biaryl compounds in medicinal chemistry .

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile (C₁₂H₁₆N₂O₂)

- Substituents: Dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) at meta and methoxy at para.

- Properties: The dimethylamino group imparts basicity (pKa ~9.5), making this compound soluble in acidic aqueous solutions. Used in studies targeting neurotransmitter receptors due to its structural mimicry of bioactive amines .

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (C₁₀H₁₁NO₂)

- Substituents : Hydroxyethoxy (-OCH₂CH₂OH) at para, with an acetonitrile (-CH₂CN) side chain.

- Properties : The acetonitrile moiety increases rigidity compared to benzonitrile derivatives. Applications include liquid crystal precursors and polymer additives .

Research and Pharmacological Insights

- Safety Profile : Analogous benzonitriles (e.g., 4-hydroxy-2-methoxybenzeneacetonitrile) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating careful handling in laboratory settings .

- Synthetic Routes : Hydroxyethoxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution, while methyl groups are added via Friedel-Crafts alkylation .

Biologische Aktivität

4-(2-Hydroxyethoxy)-2-methylbenzonitrile is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known by its chemical formula , features a benzonitrile core with a hydroxyl ethoxy group and a methyl substituent. The presence of these functional groups contributes to its solubility and reactivity, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes, which may lead to therapeutic effects against certain diseases.

- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, leading to reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition at concentrations as low as 16 µg/mL, highlighting the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The study found that treatment with this compound resulted in increased apoptosis markers and reduced proliferation rates in HeLa cells. This suggests a mechanism involving the activation of apoptotic pathways .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Enhanced synthetic routes have been developed that allow for better scalability and reduced environmental impact . Additionally, ongoing research is exploring the pharmacokinetics and bioavailability of this compound to assess its viability for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.